molecular formula C12H10N4 B1464159 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile CAS No. 1179134-61-2

3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile

Cat. No.: B1464159
CAS No.: 1179134-61-2
M. Wt: 210.23 g/mol
InChI Key: QROVCMFTNIXVJR-UHFFFAOYSA-N
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Description

3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile (CAS 1179134-61-2) is a chemical compound with the molecular formula C12H10N4 and a molecular weight of 210.23 g/mol . This methylbenzonitrile derivative serves as a valuable building block and key pharmacophore in medicinal chemistry research, particularly in the design and synthesis of novel therapeutic agents. Its primary research value lies in its role as a critical scaffold for developing potent dual antagonists of the A2A and A2B adenosine receptors (ARs) . In the tumor microenvironment, adenosine signaling through these receptors suppresses immune cell activity, such as T-cell activation and cytokine production. Antagonizing these receptors can reverse this immunosuppression, making them a promising target for cancer immunotherapy . Compounds featuring the this compound structure have demonstrated excellent inhibitory activity in functional cAMP assays, with some derivatives showing superior potency to established reference compounds . Researchers are exploring these antagonists to enhance the efficacy of immunotherapies by blocking the adenosine-mediated immunosuppressive pathway. Beyond oncology, the pyrazine and benzonitrile motifs present in this compound are associated with diverse biological activities. Similar structural frameworks are investigated in other infectious disease research areas, such as the development of novel antitubercular agents, highlighting the versatility of this chemical scaffold . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-[(pyrazin-2-ylamino)methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c13-7-10-2-1-3-11(6-10)8-16-12-9-14-4-5-15-12/h1-6,9H,8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QROVCMFTNIXVJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#N)CNC2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile is a compound of interest in pharmaceutical research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer therapies. This article reviews the biological activity, mechanisms of action, and relevant case studies related to this compound.

Chemical Structure

The compound features a pyrazine ring connected to a benzonitrile moiety through an amino-methyl linker. Its structural formula can be represented as follows:

C12H10N4\text{C}_{12}\text{H}_{10}\text{N}_4

Antimicrobial Properties

Research indicates that derivatives of pyrazine compounds, including this compound, exhibit significant antimicrobial activities. A study highlighted that certain pyrazine derivatives can inhibit bacterial growth, suggesting a potential application in treating infections caused by resistant strains .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For instance, it has shown cytotoxic effects against different cancer cell lines, including hypopharyngeal tumor cells. The compound's mechanism may involve the induction of apoptosis and modulation of specific signaling pathways associated with cancer cell proliferation .

This compound interacts with specific molecular targets within cells. It is believed to inhibit enzymes that play crucial roles in disease pathways, effectively modulating their activity. This interaction can lead to altered cellular functions, contributing to its therapeutic effects .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Variations in substituents on the pyrazine and benzonitrile rings can significantly impact biological activity. For example, modifications that enhance lipophilicity or improve binding affinity at target sites often lead to increased potency against cancer cells .

Case Studies

StudyFindings
Study 1 Investigated the cytotoxic effects on FaDu hypopharyngeal tumor cells; demonstrated enhanced apoptosis compared to standard treatments .
Study 2 Evaluated antimicrobial properties against various bacterial strains; showed significant inhibition .
Study 3 Explored the SAR of related pyrazine compounds, identifying key structural features that enhance biological activity .

Scientific Research Applications

Table 1: Chemical Structure

Component Structure
Pyrazin-2-ylPyrazin-2-yl
Aminomethyl GroupAminomethyl
BenzonitrileBenzonitrile

Biological Activities

Research indicates that 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile exhibits a range of biological activities, including:

  • Anticancer Properties : Studies have shown that this compound can inhibit the growth of various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial Effects : The compound has demonstrated activity against certain bacterial strains, suggesting its potential as an antimicrobial agent.
  • Anti-inflammatory Activity : In vitro studies indicate that it may reduce inflammation markers, making it a candidate for treating inflammatory diseases.

Table 2: Summary of Biological Activities

Activity Type Effect Reference
AnticancerInhibits cell growth
AntimicrobialActive against bacteria
Anti-inflammatoryReduces inflammation markers

Case Study 1: Anticancer Efficacy

In a recent study, researchers evaluated the anticancer efficacy of this compound on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis being confirmed through flow cytometry analysis. This positions the compound as a promising candidate for further development in cancer therapeutics.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of the compound against Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating effective inhibition of bacterial growth. These findings suggest potential applications in treating infections caused by resistant strains.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile with analogous compounds, focusing on structural features, synthesis routes, physicochemical properties, and applications.

Structural and Functional Group Comparisons

Compound Name (CAS/Reference) Core Structure Substituents/Functional Groups Key Structural Differences
This compound Benzonitrile Pyrazin-2-ylamino methyl (3-position) Reference compound
3-(((3-Methylbutan-2-yl)amino)methyl)benzonitrile (1040052-47-8) Benzonitrile 3-Methylbutan-2-ylamino methyl (3-position) Aliphatic amine substituent instead of pyrazine
4-(3-Azido-5-methyl-1H-pyrazol-1-yl)benzonitrile Benzonitrile Azido-pyrazole (4-position) Azide group for click chemistry; positional isomer
4-((6-((Hydroxyphenyl)amino)-2-phenylpyrimidin-4-yl)amino)benzonitrile Benzonitrile Pyrimidine with phenyl/hydroxyphenyl groups Bulky pyrimidine substituent; multiple aromatic rings
(R)-3-((3-Amino-4-fluorophenyl)((cyclopropylmethyl)amino)methyl)benzonitrile oxalate Benzonitrile Fluorophenyl, cyclopropylmethylamino Fluorine atom and cyclopropyl group enhance bioavailability
3-[[4-(2-Phenylethyl)piperazin-1-yl]methyl]benzonitrile (918479-51-3) Benzonitrile Piperazine-phenethyl group (3-position) Basic piperazine moiety; increased lipophilicity

Physicochemical Properties

Property This compound 4-(3-Azido-5-methyl-1H-pyrazol-1-yl)benzonitrile 4-((6-((Hydroxyphenyl)amino)pyrimidin-4-yl)amino)benzonitrile
Melting Point (°C) Not reported 94.1–95.4 Not reported
Solubility Moderate (polar aprotic solvents) Low (hydrophobic azide) Low (bulky pyrimidine)
Reactivity Hydrogen-bond donor (pyrazine NH) Azide-alkyne cycloaddition Nucleophilic aromatic substitution

Key Differentiators and Implications

Substituent Effects : Pyrazine (target) vs. pyrimidine () alters electronic properties and target selectivity.

Positional Isomerism : 3- vs. 4-substitution on benzonitrile affects steric interactions and binding affinity.

Functional Groups : Azides () enable modular synthesis, while fluorinated/cyclopropyl groups () enhance drug-like properties.

Preparation Methods

Synthesis of 3-(Bromomethyl)benzonitrile Intermediate

The key intermediate, 3-(bromomethyl)benzonitrile, can be synthesized by bromination of 3-methylbenzonitrile or via other halogenation methods. This intermediate serves as the electrophilic site for subsequent nucleophilic attack.

Nucleophilic Substitution with Pyrazin-2-ylamine

The nucleophilic substitution reaction involves reacting 3-(bromomethyl)benzonitrile with pyrazin-2-ylamine under controlled conditions, often in anhydrous polar aprotic solvents like dimethylformamide (DMF). The reaction is typically conducted under mild heating or microwave irradiation to enhance the rate and yield.

  • Example conditions: Microwave irradiation at 100°C, 600 W for 10 minutes.
  • Base such as potassium carbonate (K2CO3) is used to deprotonate the amine and promote nucleophilic substitution.
  • Potassium iodide (KI) may be added as a catalyst to facilitate halide exchange and improve reaction kinetics.

Purification and Characterization

The crude product is precipitated by adding water or ice, filtered, and recrystallized from ethanol or other suitable solvents. Purification is often achieved by column chromatography on silica gel.

Characterization techniques include:

  • Infrared spectroscopy (IR) to confirm functional groups (e.g., nitrile stretch around 2220 cm⁻¹).
  • Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C) to confirm the chemical environment of the aromatic and aminomethyl protons and carbons.
  • Mass spectrometry (MS) to confirm molecular weight.

Experimental Data Summary

Step Reagents & Conditions Yield (%) Key Observations
1 Bromination of 3-methylbenzonitrile to 3-(bromomethyl)benzonitrile ~40-50 Formation of bromomethyl intermediate confirmed by NMR and IR
2 Reaction of 3-(bromomethyl)benzonitrile with pyrazin-2-ylamine in DMF, K2CO3, KI, microwave irradiation at 100°C for 10 min 30-40 Formation of this compound confirmed by ^1H-NMR (singlet at ~5.6 ppm for CH2-N) and IR (nitrile peak at 2220 cm⁻¹)
3 Purification by recrystallization and column chromatography - Product isolated as yellow powder, melting point and purity confirmed

Variations and Related Synthetic Routes

  • Some synthetic protocols use palladium-catalyzed Suzuki or Sonogashira coupling reactions to introduce heterocyclic moieties on benzonitrile derivatives, but for this compound specifically, nucleophilic substitution remains the primary method.
  • Microwave-assisted synthesis has been shown to improve reaction times and yields compared to conventional heating.
  • The use of different bases (e.g., triethylamine) and solvents (e.g., acetonitrile) can be optimized depending on the scale and desired purity.

Research Findings and Analytical Characterization

  • The IR spectra consistently show a strong nitrile (C≡N) stretch around 2220 cm⁻¹, confirming the benzonitrile moiety.
  • ^1H-NMR spectra display characteristic signals for the aminomethyl group (–CH2–N–) as a singlet near 5.5–5.7 ppm.
  • ^13C-NMR confirms the presence of the nitrile carbon (~117 ppm) and aromatic carbons.
  • Mass spectrometry confirms the molecular ion peak consistent with the molecular formula of this compound.

Summary Table of Key Spectroscopic Data

Spectroscopic Method Key Signals/Peaks Interpretation
IR ~2220 cm⁻¹ Nitrile (C≡N) stretch
^1H-NMR 5.6 ppm (singlet, 2H) Aminomethyl –CH2–N– protons
7.0–8.5 ppm (multiplets) Aromatic and pyrazine protons
^13C-NMR ~117 ppm Nitrile carbon
120–150 ppm Aromatic and pyrazine carbons
MS Molecular ion peak matching expected molecular weight Confirms molecular identity

Q & A

Q. What are the optimized synthetic routes for 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile, and how is purity ensured?

The compound can be synthesized via azide-triazole cycloaddition or similar heterocyclic coupling reactions. For example, a related benzonitrile derivative (4-(3-azido-5-methyl-1H-pyrazol-1-yl)benzonitrile) was synthesized by reacting triazenylpyrazole precursors with azido(trimethyl)silane and trifluoroacetic acid in methylene chloride at 50°C. Purification via flash chromatography (cyclohexane/ethyl acetate gradient) achieved 88–96% yields. Reaction progress was monitored by TLC, and purity was confirmed using 1^1H/13^{13}C NMR, IR, and HRMS .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : 1^1H NMR (400 MHz) and 13^{13}C NMR (100 MHz) in deuterated chloroform to confirm proton and carbon environments.
  • Mass Spectrometry : High-resolution EI-MS for molecular ion validation (e.g., observed m/z 224.0803 vs. calculated 224.0805).
  • Infrared Spectroscopy : IR peaks (e.g., 2228 cm1^{-1} for C≡N, 2121 cm1^{-1} for azide groups) to identify functional groups.
  • Chromatography : TLC (cyclohexane/ethyl acetate 2:1, Rf=0.58R_f = 0.58) and flash chromatography for purification .

Advanced Research Questions

Q. How does the cyano group in benzonitrile derivatives influence molecular interactions in receptor binding?

Structural studies on antagonists like AB928 reveal that the cyano group forms critical hydrogen bonds with residues in orthosteric pockets. For example, in A2A_{2A}R receptor complexes, the methylbenzonitrile moiety enhances binding affinity compared to non-cyano substituents due to polar interactions. This highlights the importance of cyano groups in rational drug design for optimizing ligand-receptor specificity .

Q. What role does this compound play in soil organic carbon (SOC) analysis?

Pyrolysis-GC/MS studies identify methylbenzonitrile as a nitrogen-containing compound correlated with SOC content. Its abundance, alongside indoles and alkylbenzimidazoles, serves as a pyrolytical fingerprint for SOC prediction. Partial least squares (PLS) models using these compounds achieved significant SOC prediction (P<0.01P < 0.01), enabling rapid soil quality assessment .

Q. How is X-ray crystallography applied to determine the structural conformation of this compound?

The SHELX software suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography. For example, a related benzonitrile-tetrazole hybrid was crystallized, and its anticlinal conformation was resolved using van der Waals packing analysis. SHELX enables robust refinement of high-resolution or twinned data, critical for confirming bond angles and torsional strain in aromatic systems .

Q. What interdisciplinary applications exist beyond medicinal chemistry?

  • Environmental Science : Pyrolytical profiling for SOC quantification .
  • Material Science : As a precursor for nitrogen-rich polymers or coordination complexes due to its aromatic and cyano functionalities.
  • Analytical Chemistry : As a standard for calibrating GC/MS or NMR instruments in heterocyclic compound analysis.

Methodological Considerations

Q. How can researchers optimize reaction conditions for similar benzonitrile derivatives?

  • Temperature Control : Gradual heating (e.g., 0°C to 50°C) minimizes side reactions.
  • Catalyst Selection : Acidic conditions (e.g., trifluoroacetic acid) enhance azide cyclization efficiency.
  • Purification Strategy : Dry-load flash chromatography reduces silica gel usage and improves yield .

Q. What computational tools complement experimental data for structural analysis?

  • Molecular Docking : Software like AutoDock Vina to predict binding modes in receptor pockets.
  • Density Functional Theory (DFT) : For optimizing geometry and simulating IR/NMR spectra.
  • SHELXTL : For refining crystallographic data and resolving torsional ambiguities .

Data Validation & Contradiction Management

Q. How should discrepancies between pyrolytical and spectroscopic data be addressed?

  • Cross-Validation : Use pyrolysis-GC/MS (for bulk SOC correlation) alongside NMR (for molecular specificity) to confirm compound identity.
  • Statistical Modeling : PLS regression to identify compound contributions to SOC, excluding outliers via randomization tests (P>0.05P > 0.05 for false models) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile
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3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile

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